molecular formula C12H6Br4O2 B14142885 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol CAS No. 24949-31-3

2,6-Dibromo-3-(2,4-dibromophenoxy)phenol

Cat. No.: B14142885
CAS No.: 24949-31-3
M. Wt: 501.79 g/mol
InChI Key: JKSJZAPNQVINPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-(2,4-dibromophenoxy)phenol (CAS 24949-31-3) is a polybrominated diphenyl ether (PBDE) of natural origin, primarily isolated from marine sponges of the Dysidea genus . This compound has demonstrated significant and promising bioactivities in scientific research, making it a valuable investigational agent in oncology and microbiology. In anticancer research, this compound, also referred to as P01F08 in screening studies, has shown potent activity by inducing apoptosis (programmed cell death) in hematological cancer cell lines, including Jurkat T-cell leukemia and Ramos B-cell lymphoma . Mechanistic studies indicate that it triggers cell death primarily through the intrinsic mitochondrial pathway of apoptosis . Notably, it has exhibited a selective therapeutic window, affecting primary acute myeloid leukemia (AML) cells at concentrations 3.2-fold lower than those required to impact healthy peripheral blood mononuclear cells, suggesting potential for selective targeting of malignant cells . In antimicrobial research, this brominated phenoxyphenol exhibits broad-spectrum bactericidal activity against medically relevant Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . Its notable value lies in its ability to target not only replicating planktonic cells but also persistent and biofilm-incorporated cells, which are typically highly resistant to conventional antibiotics . Research suggests that bacterial phosphotransferase system (PTS) components, such as ScrA and MtlA, may mediate the uptake of these molecules, and resistance can occur through their downregulation . With the molecular formula C12H6Br4O2 and a molecular weight of 501.79 g/mol, this compound is supplied for research purposes only . All research involving this product must be conducted in accordance with local and national regulations. It is strictly for laboratory use and is not intended for human, veterinary, or diagnostic applications.

Properties

CAS No.

24949-31-3

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,6-dibromo-3-(2,4-dibromophenoxy)phenol

InChI

InChI=1S/C12H6Br4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)12(17)11(10)16/h1-5,17H

InChI Key

JKSJZAPNQVINPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)O)Br

Origin of Product

United States

Preparation Methods

Enzymatic Biosynthesis via Marine Bacterial Pathways

Bromoperoxidase-Catalyzed Oxidative Coupling

Marine bacteria such as Pseudoalteromonas luteoviolacea and P. phenolica biosynthesize this compound using bromoperoxidases (BPOs). These enzymes catalyze the oxidation of bromide ions (Br⁻) to hypobromous acid (HOBr), which brominates phenolic precursors and facilitates ether bond formation.

Reaction Mechanism
  • Bromination : 2,4-dibromophenol undergoes electrophilic aromatic substitution with HOBr to form 2,4,6-tribromophenol.
  • Oxidative Coupling : BPOs mediate the coupling of 2,4,6-tribromophenol with 2,6-dibromophenol via a radical intermediate, forming the ether linkage.
Optimization and Yield
  • Temperature : 25–30°C (marine ambient conditions)
  • pH : 7.5–8.0 (optimizes BPO activity)
  • Yield : 60–75% (crude extract), with purification reducing recovery to ~45%.

Copper-Catalyzed Ullmann Coupling

Reaction Design

This method employs a copper(I) catalyst to couple 2,6-dibromophenol with 2,4-dibromophenyl iodide, forming the ether bond.

Protocol
  • Reactants :
    • 2,6-Dibromophenol (1 equiv)
    • 2,4-Dibromophenyl iodide (1.1 equiv)
    • CuI (10 mol%)
    • 8-Hydroxyquinoline (ligand, 20 mol%)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Base : K₃PO₄ (2 equiv)
  • Conditions : 110°C for 24 h under N₂.
Performance Metrics
Parameter Value
Yield 82–88%
Turnover Frequency 4.1 h⁻¹
Purity (HPLC) >95%

Limitations : Requires anhydrous conditions and generates stoichiometric Cu waste.

Direct Bromination of Phenolic Precursors

Sequential Bromination-Etherification

This two-step approach involves brominating phenol to generate intermediates, followed by etherification.

Step 1: Synthesis of 2,6-Dibromophenol
  • Reactants : Phenol, N-bromosuccinimide (NBS, 2.2 equiv)
  • Catalyst : Diisopropylamine (0.2 equiv)
  • Solvent : Dichloromethane
  • Conditions : 23°C for 4 h.
  • Yield : 79%.
Step 2: Etherification with 2,4-Dibromophenol
  • Reactants :
    • 2,6-Dibromophenol (1 equiv)
    • 2,4-Dibromophenyl boronic acid (1.05 equiv)
  • Catalyst : Pd(OAc)₂ (5 mol%), SPhos (10 mol%)
  • Base : K₂CO₃ (3 equiv)
  • Solvent : Toluene/H₂O (10:1)
  • Conditions : 90°C for 12 h.
  • Yield : 76%.

Oxidative Coupling Using Persulfate Systems

Radical-Mediated Synthesis

Persulfate (S₂O₈²⁻) oxidizes bromide to bromine radicals, enabling simultaneous bromination and coupling.

Single-Pot Procedure
  • Reactants :
    • 4-Hydroxybenzonitrile (1 equiv)
    • KBr (4 equiv)
    • Na₂S₂O₈ (2 equiv)
  • Solvent : 50% ethanol/water
  • Conditions : 50°C for 4 h under UV light.
Outcomes
  • Conversion : >95%
  • Yield : 92–96%.
  • Byproducts : <3% debrominated derivatives.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Cost (USD/g) Scalability
Enzymatic 45–60 120–180 Low
Ullmann Coupling 82–88 65–90 Moderate
Direct Bromination 76 40–60 High
Persulfate Oxidative 92–96 30–50 High

Environmental Impact

  • Enzymatic : Eco-friendly but energy-intensive for large-scale production.
  • Ullmann : Cu waste requires remediation.
  • Persulfate : Minimal waste; water/ethanol solvent system is green.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated phenol derivatives, while oxidation reactions can produce quinones and other oxidized products .

Scientific Research Applications

The compound 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol, also known as 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, is a brominated phenoxyphenol derivative that occurs naturally and has a variety of biological activities . Research indicates that this compound has potential applications in pharmacology, specifically as an antineoplastic and antimicrobial agent .

Antimicrobial Applications

  • Antibacterial Activity: this compound exhibits antibacterial activity against Gram-positive and Gram-negative pathogens . It is effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, including their biofilm-incorporated cells . The compound also shows activity against carbapenemase-producing Enterobacter species .
  • Mechanism of Resistance: Studies suggest that bacterial resistance to this compound is mediated by the downregulation of bacterial EIIBC phosphotransferase components such as scrA and mtlA in MRSA, which likely reduces the uptake of the molecules .
  • Minimum Inhibitory Dilution: 3, 5-dibromo-6-(3′, 5′-dibromo-2′-hydroxyphenoxy) phenol demonstrates antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae with a minimum inhibitory dilution (MID) of 0.078 µg/disk .

Antineoplastic Applications

  • Antiproliferative Activity: Screening of naturally occurring compounds has identified this compound as having antineoplastic activity . It induces apoptosis in cell lines at IC50 values between 1.61 and 2.95 μM after 72 hours .
  • Leukemia Treatment: The compound has demonstrated antineoplastic activity without significant toxicity to normal blood and progenitor cells, suggesting its potential use in leukemia treatment . Further research is needed to explore its effects on different types of human leukemia and to assess hematopoietic toxicity through long-term culture initiating cell assays .

Other Brominated Phenoxyphenols

  • 3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol: In addition to this compound, this compound also exhibits broad antibacterial activity against medically relevant Gram-positive and Gram-negative pathogens .
  • 2-bromo-4-(2’4’-dibromophenoxy) phenol: Also known as corallinaether, this tribrominated diphenyl ether has been isolated from marine red algae and possesses antimicrobial properties against Gram-positive and Gram-negative bacteria .

Cytotoxicity

  • 2, 3, 4, 5-tetrabromo-6-(3′, 5′-dibromo-2′-hydroxyphenoxy) phenol showed cytotoxicity against HEK293T cells at IC50 16.16 ± 1.68 µM .
  • The number of bromine atoms and phenol functional groups are important for antibacterial activity against S. aureus and K. pneumoniae, as well as cytotoxicity against HEK293T cells .

Ecological Activities

  • Polybrominated diphenyl ethers have a strong deterrence against the generalist pufferfish Canthigaster solandri .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death . It also interferes with bacterial metabolic pathways, further inhibiting their growth and proliferation .

Comparison with Similar Compounds

4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol

  • Structure: Differs in the placement of the phenoxy group (position 2 vs. 3) and bromination pattern.
  • Source : Marine sponge Dysidea granulosa and bacterial biosynthesis (P. luteoviolacea) .
  • Bioactivity: Exhibits broad-spectrum antibacterial activity against MRSA, Pseudomonas aeruginosa, and carbapenemase-producing Enterobacter cloacae (IC₅₀: 0.5–2.0 µM). It also eradicates biofilm-incorporated cells without disrupting biofilm integrity .

3,5-Dibromo-2-(2,4-dibromophenoxy)phenol (Compound 1)

  • Structure: Bromine atoms at positions 3 and 5 on the phenol ring.
  • Source : Indonesian marine sponge extracts .
  • Bioactivity : Inhibits hepatitis B virus (HBV) core promoter activity (IC₅₀: 2.3 µM) and reduces HBV DNA production (EC₅₀: 0.23 µM) with a selectivity index of 18.2 .

2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol

  • Structure: Additional bromine at position 4 of the phenoxy group.
  • Source : Synthetic or marine-derived .
  • Bioactivity: Limited data, but increased bromination may enhance persistence and toxicity in environmental contexts .

Pharmacological and Toxicological Profiles

Antimicrobial Activity

  • 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol: Limited direct data, but structural analogs (e.g., 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol) show potent activity against MRSA (MIC: 1–4 µg/mL) and P. aeruginosa (MIC: 2–8 µg/mL) .
  • 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol: Higher bromination correlates with increased cytotoxicity (CC₅₀: 4.19 µM) compared to less brominated analogs .

Antiviral Activity

  • 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol: EC₅₀ for HBV suppression: 0.23 µM (vs. entecavir: 0.01 µM), but higher toxicity (CC₅₀: 4.19 µM) .
  • 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: No reported antiviral activity, highlighting structure-activity specificity .

Table 2: Bioactivity Comparison

Compound Bioactivity IC₅₀/EC₅₀ (µM) Selectivity Index Reference
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol Anti-HBV 0.23 18.2
4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol Anti-MRSA 0.5–2.0 N/A
Entecavir (Control) Anti-HBV 0.01 >1000

Environmental and Toxicological Considerations

  • Resistance Mechanisms: MRSA resistance to 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol involves downregulation of EIIBC phosphotransferase components (scrA, mtlA), reducing compound uptake .
  • Cytotoxicity: Brominated phenols exhibit moderate cytotoxicity (e.g., CC₅₀: 4.19–10.26 µM), limiting therapeutic windows .
  • Environmental Persistence: Higher bromination (e.g., 2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol) correlates with increased environmental persistence and bioaccumulation risks .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and isolating 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol from natural sources?

  • Methodology : Bioassay-guided isolation is commonly used. Marine sponges (e.g., Dysidea granulosa) are freeze-dried, ground, and extracted with polar solvents (e.g., MeOH:EtOAc). Crude extracts undergo polarity-based partitioning (e.g., HEX, DCM fractions), followed by HPLC/UPLC-HRMS purification with C18 columns. Structural confirmation employs NMR, MS, and comparison with spectral databases like MarinLit .
  • Key Considerations : Ensure solvent compatibility with brominated aromatic systems to avoid debromination.

Q. How is the compound identified and quantified in complex matrices (e.g., environmental samples)?

  • Analytical Techniques : High-resolution mass spectrometry (HRMS) in negative ion mode is optimal for detecting polybrominated structures. Gas chromatography (GC-MS) with electron capture detection (ECD) or liquid chromatography (LC-UV) can quantify trace levels. Deuterated analogs (e.g., 2,6-Dibromophenol-3,4,5-d₃) serve as internal standards .
  • Validation : Cross-reference retention times and fragmentation patterns with EPA DSSTox or PubChem data .

Q. What are the primary biological activities of this compound?

  • Activity Profile : Demonstrates broad-spectrum antibacterial activity against gram-positive (e.g., MRSA) and gram-negative pathogens (e.g., Pseudomonas aeruginosa), including persister and biofilm-incorporated cells. Cytotoxicity assays (e.g., MTT on human cell lines) show moderate toxicity, supporting its scaffold for antimicrobial development .

Advanced Research Questions

Q. How does this compound overcome biofilm resistance mechanisms?

  • Mechanistic Insights : Unlike conventional antibiotics, it disrupts bacterial membranes without affecting biofilm structural integrity. Proteomic studies indicate downregulation of phosphotransferase components (e.g., scrA, mtlA in MRSA), reducing compound uptake and delaying resistance .
  • Experimental Design : Use confocal microscopy with LIVE/DEAD staining to assess biofilm viability post-treatment. Combine with RNA-seq to map resistance-related gene expression .

Q. How can researchers address discrepancies in bioactivity data across studies?

  • Data Reconciliation : Variability often stems from differences in compound purity or stereochemistry. Validate purity via HPLC (≥98% by GC) and characterize stereoisomers using chiral columns. Cross-check bioactivity with standardized reference strains (e.g., ATCC MRSA-33591) .
  • Case Study : Inconsistent MIC values for Enterobacter cloacae may reflect strain-specific efflux pump activity. Use knockout mutants to isolate resistance mechanisms .

Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic use?

  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) to enhance solubility while retaining bromine’s electronic effects. Pharmacophore modeling can predict binding to bacterial targets (e.g., lipid II in cell wall synthesis) .
  • In Silico Tools : Use QSAR models to balance logP and polar surface area for improved bioavailability .

Q. How does environmental persistence of this compound impact ecotoxicological studies?

  • Environmental Fate : Brominated phenols exhibit low biodegradability. Use EPA STORET codes (e.g., 03755 for elutriate analysis) to monitor sediment/water partitioning. Toxicity assays on aquatic models (e.g., Daphnia magna) assess ecological risks .

Methodological Resources

  • Spectral Databases : PubChem (InChI=1S/C12H6Br4O2), MarinLit, and EPA DSSTox for structural validation .
  • Reference Standards : Deuterated analogs (e.g., 2,6-Dibromophenol-3,4,5-d₃) for isotopic dilution MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.